![molecular formula C22H15F3N2O5 B3624504 methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate](/img/structure/B3624504.png)
methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate
Overview
Description
Methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate is a synthetic compound characterized by its unique chromen-4-one structure, featuring pyrazole and trifluoromethyl groups. These chemical motifs are often associated with a range of biological activities, making this compound particularly interesting in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate typically begins with the preparation of the chromone core. This involves the cyclization of an appropriate ortho-hydroxyacetophenone with a trifluoromethyl-substituted aldehyde under acidic conditions. The resultant intermediate is then subjected to a nucleophilic substitution with 1-phenyl-1H-pyrazole-4-ol to form the desired pyrazole ether linkage.
The final esterification step involves the reaction of the hydroxyl group with methyl bromoacetate in the presence of a base such as potassium carbonate, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing each step for high yield and purity. This includes the use of continuous flow reactors for the cyclization step to ensure consistent quality and reduce reaction times. The nucleophilic substitution and esterification steps can be scaled up using batch reactors, with careful monitoring of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: Potentially forming quinone derivatives.
Reduction: Targeting the keto group to form alcohols.
Substitution: Particularly nucleophilic substitutions at the pyrazole and chromone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases like sodium hydride or catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Quinone analogs.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted chromone and pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate is used as a building block for the synthesis of more complex molecules due to its multifunctional groups.
Biology
The compound is researched for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its chromone core is a known pharmacophore in medicinal chemistry, and the addition of pyrazole and trifluoromethyl groups can enhance biological activity and metabolic stability.
Medicine
In medicine, it’s investigated for its potential therapeutic effects. Studies focus on its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, its unique chemical properties make it useful in the development of advanced materials, including polymers and coatings, due to its potential thermal and chemical stability.
Mechanism of Action
The mechanism of action of methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate involves its interaction with specific molecular targets. The chromone core can act as a ligand for various enzymes, potentially inhibiting or modulating their activity. The pyrazole group is known for its ability to bind to metal ions, which can influence biochemical pathways. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Methyl [4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]acetate stands out due to its unique combination of chromone, pyrazole, and trifluoromethyl groups. Similar compounds include:
Chromone derivatives: These often lack the additional pyrazole and trifluoromethyl groups, resulting in different biological activities.
Pyrazole derivatives: These compounds may not have the chromone core, affecting their chemical reactivity and biological properties.
Trifluoromethyl-substituted compounds: These can vary widely but typically do not combine all three functional groups in the same manner.
This compound's unique structure offers distinct advantages in medicinal chemistry and materials science, providing a versatile scaffold for further development and application.
Properties
IUPAC Name |
methyl 2-[4-oxo-3-(1-phenylpyrazol-4-yl)oxy-2-(trifluoromethyl)chromen-7-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O5/c1-30-18(28)10-13-7-8-16-17(9-13)32-21(22(23,24)25)20(19(16)29)31-15-11-26-27(12-15)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIJYAASHCSAKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CN(N=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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